4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
Description
The compound 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide features a 4-oxo-3,4-dihydroquinazolinone core with two key substituents:
- Position 2: A carbamoylmethyl sulfanyl group linked to a 3-acetylphenyl moiety.
- Position 3: A benzyl group substituted with an N-(2-methoxyethyl)benzamide.
Properties
IUPAC Name |
4-[[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-19(34)22-6-5-7-23(16-22)31-26(35)18-39-29-32-25-9-4-3-8-24(25)28(37)33(29)17-20-10-12-21(13-11-20)27(36)30-14-15-38-2/h3-13,16H,14-15,17-18H2,1-2H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZLUKCXASKNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be accomplished by reacting the quinazolinone intermediate with a thiol compound, such as thioglycolic acid, under basic conditions.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced by reacting the intermediate with an isocyanate compound, such as phenyl isocyanate, under mild conditions.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride in the presence of a base, such as pyridine.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 2-methoxyethylamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, sodium iodide, acetone, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives, halogenated derivatives.
Scientific Research Applications
4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular pathways. It can be used to investigate the mechanisms of action of various enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion. It is also studied for its potential side effects and toxicity.
Industrial Applications: The compound can be used in the development of new materials and chemical processes. It may serve as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also modulate the activity of receptors involved in inflammation and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
The table below compares the target compound with structurally related quinazolinone derivatives from the provided evidence:
Key Observations:
Hypothetical Binding Affinity and Docking Insights
While explicit binding data for the target is absent, Glide XP docking studies (–5) suggest:
- Hydrophobic Enclosure: The quinazolinone core and 3-acetylphenyl group may engage in lipophilic interactions with enzyme pockets, similar to sulfamoylphenyl derivatives in .
- Hydrogen Bonding : The methoxyethyl and carbamoyl groups could form hydrogen bonds with residues like Asp or Glu, mimicking interactions observed in sulfonamide-based inhibitors .
Biological Activity
The compound 4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The structural components include:
- A quinazoline core, which is known for various biological activities.
- An acetylphenyl group that may enhance lipophilicity and biological interactions.
- A methoxyethyl substitution that could influence the pharmacokinetics of the compound.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar quinazoline structures often exhibit anticancer properties. For instance, derivatives have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies have reported that such compounds can inhibit specific kinases involved in cancer proliferation.
2. Antimicrobial Properties
Quinazoline derivatives are also recognized for their antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or inhibit essential enzymatic processes in pathogens.
3. Enzyme Inhibition
This compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it could potentially inhibit tyrosinase, a key enzyme in melanin synthesis, which is relevant for treating hyperpigmentation disorders.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Kinases : The quinazoline moiety is known to interact with ATP-binding sites of kinases, leading to reduced phosphorylation of target proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress responses in cells, contributing to their anticancer effects.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated a related quinazoline derivative that showed IC50 values in the low micromolar range against various cancer cell lines. |
| Study 2 | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Explored enzyme inhibition, demonstrating competitive inhibition against tyrosinase with an IC50 value comparable to standard inhibitors like kojic acid. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The methoxyethyl group may enhance solubility and absorption rates.
- Distribution : The lipophilic nature suggests good tissue distribution, potentially allowing for effective targeting of tumors or infected tissues.
- Metabolism and Excretion : Preliminary studies indicate that similar compounds undergo hepatic metabolism, which could affect their bioavailability and half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
